1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864059-80-2
VCID: VC2881227
InChI: InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H
SMILES: CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl
Molecular Formula: C11H16ClF2NO
Molecular Weight: 251.7 g/mol

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

CAS No.: 1864059-80-2

Cat. No.: VC2881227

Molecular Formula: C11H16ClF2NO

Molecular Weight: 251.7 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride - 1864059-80-2

Specification

CAS No. 1864059-80-2
Molecular Formula C11H16ClF2NO
Molecular Weight 251.7 g/mol
IUPAC Name 1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H
Standard InChI Key CQWXOESYGRWJIW-UHFFFAOYSA-N
SMILES CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl
Canonical SMILES CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl

Introduction

Chemical Properties and Structure

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is characterized by a molecular structure containing a 2,4-difluorophenoxy group attached to a 3-methylbutan-2-amine backbone, with the amine component present as a hydrochloride salt. The compound's key chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

PropertyValue
CAS Number1864059-80-2
Molecular FormulaC11H16ClF2NO
Molecular Weight251.7 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, alcohols, and most polar organic solvents
IUPAC Name1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Standard InChIInChI=1S/C11H16F2NO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H

The compound features a 2,4-difluorophenyl group, which enhances its biological activity and interaction with various receptors, making it a compound of significant interest in pharmaceutical and chemical research.

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride typically involves several key steps. While specific syntheses may vary, the general approach follows a sequential process that can be adapted for both laboratory and industrial-scale production.

Laboratory Synthesis

The laboratory synthesis typically follows these general steps:

  • Starting Materials: The synthesis begins with 2,4-difluorophenol and a suitable 3-methylbutan-2-one derivative.

  • Esterification: The phenol is converted to its corresponding ester using an acid chloride or anhydride.

  • Nucleophilic Substitution: The ester undergoes nucleophilic substitution with an appropriate amine to form the amine derivative.

  • Salt Formation: The free amine is treated with hydrogen chloride (typically in diethyl ether or another appropriate solvent) to form the hydrochloride salt.

  • Purification: The final product is purified through recrystallization, typically using a mixture of alcohols and ethers, or through column chromatography.

Similar compounds, such as the 3,5-difluorophenoxy analog, follow comparable synthetic routes, suggesting established methodologies in fluorophenoxy amine preparation.

Chemical Reactivity

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, primarily due to its functional groups. The reactivity profile includes:

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amine functionality. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), leading to the formation of various oxidized derivatives including imines or nitriles depending on reaction conditions.

Reduction Reactions

Reduction reactions, typically employing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), can modify the functional groups present in the molecule. These reactions are particularly useful in the synthesis of derivatives with altered pharmacological profiles.

Nucleophilic Substitution

The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the amine group. These reactions are valuable for introducing additional functional groups and for the synthesis of more complex derivatives.

Biological Activities

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride and structurally similar compounds have demonstrated various biological activities, making them candidates for further pharmaceutical research.

Pharmacological Effects

Compounds with similar structures have shown potential in modulating neurotransmitter systems, which could lead to antidepressant-like effects. Research indicates that these compounds may interact with serotonin and norepinephrine pathways, influencing mood regulation.

Table 2: Potential Pharmacological Activities

Activity TypeDescriptionMechanism of Action
Neurotransmitter ModulationInteraction with serotonergic and noradrenergic systemsPossible involvement in reuptake inhibition or receptor activation
CNS ActivityPotential stimulant or modulator effects on central nervous system functionsInteractions with specific receptor systems in neuronal tissues
Enzyme InhibitionMay inhibit certain enzymes involved in metabolic pathwaysSpecific binding to enzyme active sites

Antimicrobial Activity

Preliminary studies suggest that these compounds may exhibit antimicrobial properties against certain bacterial strains. While further investigation is needed to confirm their efficacy, the initial findings indicate potential applications in addressing microbial infections.

In vitro assessments have demonstrated varying degrees of activity against different bacterial strains, including effectiveness against Escherichia coli and Staphylococcus aureus, warranting further investigation into its potential as an antimicrobial agent.

Neuroprotective Effects

Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. The mechanisms underlying these effects may involve antioxidant properties, anti-inflammatory actions, or direct interactions with neuronal receptors.

Research Applications

The compound finds applications in various scientific research domains:

Medicinal Chemistry

As a building block in organic synthesis, 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride serves as a valuable intermediate in the preparation of more complex pharmaceutical compounds. Its unique structure, particularly the difluorophenoxy moiety, contributes to specific bioactive properties in resulting molecules.

Pharmacological Research

The compound and its derivatives are being investigated for their interactions with specific receptors and potential therapeutic applications. The fluorinated aromatic ring enhances lipophilicity and metabolic stability, important considerations in drug development.

As a Chemical Reagent

In organic synthesis, the compound serves as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies and the preparation of novel chemical entities.

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride, it is instructive to compare it with structurally similar compounds.

Table 3: Comparison with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural DifferencesKey Properties
1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride1864059-80-2C11H16ClF2NO251.7Reference compoundEnhanced biological activity due to 2,4-difluoro substitution
1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride1864056-53-0C11H17ClFNO233.71Single fluoro substituent at para positionAltered receptor interaction profile
1-(3,5-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride1864055-86-6C11H16ClF2NO251.7Fluorine atoms at meta positionsDifferent spatial distribution of electronegative atoms
1-(3,5-Difluorophenoxy)butan-2-amine hydrochloride1864015-97-3C10H14ClF2NO237.67Lacks methyl branch on butane chainAltered lipophilicity and binding properties

This comparative analysis reveals that the position and number of fluorine substituents on the phenoxy ring significantly impact the compounds' biological activities and physicochemical properties. The 2,4-difluoro substitution pattern in the title compound likely confers unique receptor interaction patterns compared to its analogs .

Current Research Findings

Recent research has explored various aspects of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride and related compounds:

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have revealed that the presence of fluorine atoms at specific positions on the phenyl ring plays a crucial role in determining biological activity. The 2,4-difluoro substitution pattern appears to enhance interaction with certain receptor types, potentially leading to improved pharmacological profiles .

Pharmacological Investigations

Investigations into the pharmacological effects of this compound class have shown promising results in areas such as:

  • Neurotransmitter Modulation: Studies indicate effects on serotonin and norepinephrine pathways.

  • Enzyme Interaction: Research has demonstrated interaction with specific enzymes involved in metabolic pathways.

  • Behavioral Assessments: Animal models have shown potential effects on behavior, suggesting CNS activity.

Future Directions

Future research on 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride could focus on several promising areas:

  • Expanded Pharmacological Profiling: More comprehensive studies to fully characterize its interactions with various receptor systems and potential therapeutic applications.

  • Derivative Development: Synthesis and evaluation of novel derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed investigations into the precise mechanisms underlying its biological effects, particularly its antimicrobial and neuroprotective properties.

  • Formulation Development: Research into optimal formulation strategies for potential pharmaceutical applications.

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